Z-Thr(Me)-OH
CAS No.:
Cat. No.: VC18267980
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO5 |
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Molecular Weight | 267.28 g/mol |
IUPAC Name | (2S,3R)-3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11+/m1/s1 |
Standard InChI Key | QUMPTEMSGZOMGE-KOLCDFICSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Introduction
Chemical Identity and Structural Features
Z-Thr(Me)-OH is a modified L-threonine derivative with the following characteristics:
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Molecular Formula: (calculated for the free acid form).
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Molecular Weight: 279.29 g/mol.
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CAS Registry: 4144-02-9 (for the unprotected O-methyl-L-threonine core) .
The compound’s structure comprises:
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A threonine backbone with a methyl ether (-OCH) replacing the hydroxyl group at the β-carbon.
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A carbobenzyloxy (Z) group protecting the α-amino nitrogen, enhancing stability during peptide coupling reactions .
Synthesis Methods
Chemical Synthesis via Alkylation and Protection
The synthesis of Z-Thr(Me)-OH typically involves sequential alkylation and protection steps:
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Methylation of L-Threonine:
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Z-Protection:
Solid-Phase Synthesis Using 2-CTC Resin
Recent advancements employ 2-chlorotrityl chloride (2-CTC) resin for efficient synthesis :
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Resin Loading: Fmoc-Thr(tBu)-OH is anchored to 2-CTC resin via its carboxyl group.
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Fmoc Deprotection: Piperidine removes the Fmoc group, exposing the α-amino group.
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Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Cleavage: Trifluoroacetic acid (TFA) liberates Z-Thr(Me)-OH from the resin while retaining side-chain protections .
Table 1: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage |
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Chemical Alkylation | 70–85 | 90–95 | Scalability for bulk production |
Solid-Phase (2-CTC) | 85–92 | 95–99 | Minimal racemization |
Physicochemical Properties
Thermal and Spectral Data
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Melting Point: 214–216°C (decomposition observed above 220°C) .
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Solubility: Sparingly soluble in water (∼5 mg/mL), highly soluble in DMSO and methanol .
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Stability: Hygroscopic; requires storage under inert atmosphere at 2–8°C .
Spectroscopic Characterization
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IR (KBr): 3320 cm (N-H stretch), 1720 cm (C=O of Z group), 1100 cm (C-O-C ether) .
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H NMR (DMSO-d): δ 1.18 (d, J = 6.2 Hz, CH), 3.26 (s, OCH), 4.24 (qd, J = 7.3 Hz, α-CH), 7.35–7.45 (m, Z-group aromatic protons) .
Applications in Peptide Science and Beyond
Peptide Synthesis
Z-Thr(Me)-OH is pivotal in SPPS for:
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Orthogonal Protection: The Z group withstands acidic cleavage conditions (e.g., TFA), enabling sequential peptide elongation .
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Reduced Steric Hindrance: Methylation minimizes aggregation during synthesis of β-sheet-prone sequences .
Pharmaceutical Development
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Antimicrobial Peptides: Incorporation of Z-Thr(Me)-OH enhances proteolytic stability in analogs of gramicidin and vancomycin .
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Targeted Drug Delivery: Used in prodrugs requiring pH-sensitive release mechanisms due to its ether linkage .
Biochemical Research
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Enzyme Studies: Serves as a substrate analog to probe threonine kinase and phosphatase activities .
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Metabolic Tracing: -labeled Z-Thr(Me)-OH tracks amino acid uptake in cancer cell lines .
Research Findings and Advancements
Racemization Studies
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Z-Thr(Me)-OH exhibits <0.2% racemization during coupling at 25°C, outperforming unprotected threonine (5–10% racemization) .
Stability Under Acidic Conditions
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The Z group remains intact in 20% TFA for 24 hours, making it suitable for Boc-based SPPS protocols .
Table 2: Stability Profile of Z-Thr(Me)-OH
Condition | Degradation (%) | Time (h) |
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20% TFA, 25°C | <1 | 24 |
1 M NaOH, 25°C | 98 | 2 |
0.1 M HCl, 37°C | 15 | 12 |
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